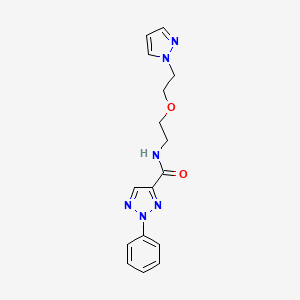

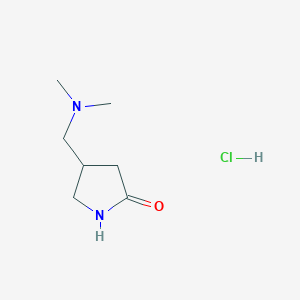

![molecular formula C26H24N2O3S2 B2842477 N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114653-39-2](/img/structure/B2842477.png)

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the introduction of the sulfamoyl group, and the formation of the carboxamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, sulfamoyl, and carboxamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzyl, sulfamoyl, and carboxamide groups are all reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications

Discovery and Agonist Activity

A recent study highlighted sulfamoyl benzamides as a novel series of cannabinoid receptor ligands. Modifications to the sulfonamide functionality and the reversal of the original carboxamide bond have led to the discovery of new compounds acting as potent and selective CB(2) agonists. These findings suggest potential applications in developing treatments for pain management, with specific compounds showing significant activity in rodent models of postoperative pain (Worm et al., 2009).

Antipathogenic Activity

Another research area involves the synthesis and characterization of thiourea derivatives for their antipathogenic properties. Studies have shown that certain derivatives, particularly those with specific halogen substitutions on the N-phenyl substituent, exhibit significant anti-microbial activities against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This research opens avenues for developing novel anti-microbial agents targeting resistant strains and biofilm-associated infections (Limban et al., 2011).

Photopolymerization Initiators

Investigations into sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations present another application. These studies, conducted with various SCCAs in combination with 4-carboxybenzophenone (CB) as sensitizer, demonstrate the potential of these systems in initiating polymerizations under light exposure. The findings highlight the influence of radical formation mechanisms, including decarboxylation and deprotonation, on polymerization rates and suggest applications in photopolymerization processes (Wrzyszczyński et al., 2000).

Carbonic Anhydrase Inhibitors

Further research into aromatic sulfonamide inhibitors has revealed compounds with nanomolar inhibitory concentrations against various carbonic anhydrase (CA) isoenzymes. These inhibitors show promise in treating conditions where modulation of CA activity is beneficial, including glaucoma, edema, and certain neurological disorders. Their selective inhibition profiles offer a basis for developing targeted therapies (Supuran et al., 2013).

Material Synthesis and Characterization

The synthesis and characterization of new materials, such as polyamides containing sulfone, ether, and ketone linkages, represent another application domain. These materials, synthesized from aromatic polyamides through direct polycondensation, exhibit high molecular weights, thermal stability, and desirable mechanical properties. Such studies contribute to the development of advanced materials for applications in electronics, aerospace, and beyond (Pasquale & Recca, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S2/c1-19-10-9-15-22(16-19)28(2)33(30,31)25-23(21-13-7-4-8-14-21)18-32-24(25)26(29)27-17-20-11-5-3-6-12-20/h3-16,18H,17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEAKLHCLQMSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)

![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2842407.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)